Peptide I (aplysia)
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Overview
Description
Cefoperazone is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against various bacterial infections. It is particularly effective against Pseudomonas infections, which are often resistant to other antibiotics. Cefoperazone is used to treat infections in the respiratory tract, abdomen, skin, and female genital tracts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefoperazone is synthesized through a series of chemical reactions involving the formation of the beta-lactam ring, which is crucial for its antibiotic activity. The synthesis typically involves the acylation of 7-aminocephalosporanic acid with specific acylating agents to introduce the desired side chains .
Industrial Production Methods: The industrial production of cefoperazone sodium involves reacting cefoperazone acid with a sodium salt-forming agent in the presence of a solvent. The process includes crystallization, solvent replacement, and filtration to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Cefoperazone undergoes various chemical reactions, including:
Oxidation: Cefoperazone can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups on the cefoperazone molecule.
Substitution: Substitution reactions can occur at the beta-lactam ring or other functional groups, altering the antibiotic’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Cefoperazone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively used in clinical settings to treat bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Cefoperazone exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to cell lysis and death of the bacteria. Sulbactam, often combined with cefoperazone, acts as a beta-lactamase inhibitor, enhancing the antibiotic’s activity against beta-lactamase-producing organisms .
Comparison with Similar Compounds
- Cefotaxime
- Ceftazidime
- Ceftriaxone
Comparison: Cefoperazone is unique among third-generation cephalosporins due to its effectiveness against Pseudomonas infections. While other cephalosporins like cefotaxime and ceftriaxone are also broad-spectrum antibiotics, they may not be as effective against Pseudomonas. Ceftazidime shares similar activity against Pseudomonas but differs in its pharmacokinetic properties and clinical applications .
Cefoperazone’s combination with sulbactam further enhances its efficacy against resistant bacterial strains, making it a valuable antibiotic in clinical practice.
Properties
CAS No. |
109050-14-8 |
---|---|
Molecular Formula |
C125H190N28O52 |
Molecular Weight |
2917 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(4S)-5-[[(2S)-1-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C125H190N28O52/c1-53(2)39-71(139-101(178)59(13)133-108(185)75(45-83(129)158)144-118(195)96(131)60(14)155)109(186)137-70(106(183)149-82(52-154)124(201)205-123(200)81(50-92(174)175)148-104(181)67(29-23-24-38-126)136-110(187)73(42-63-25-19-17-20-26-63)140-114(191)78(48-90(170)171)146-121(198)99(61(15)156)152-115(192)72(40-54(3)4)143-117(194)95(130)56(7)8)32-36-93(176)203-122(199)80(41-55(5)6)147-105(182)69(138-112(189)76(46-88(166)167)134-84(159)51-132-119(196)97(57(9)10)150-103(180)66(128)44-87(164)165)33-37-94(177)204-125(202)100(62(16)157)153-116(193)79(49-91(172)173)142-113(190)77(47-89(168)169)141-111(188)74(43-64-27-21-18-22-28-64)145-120(197)98(58(11)12)151-107(184)68(31-35-86(162)163)135-102(179)65(127)30-34-85(160)161/h17-22,25-28,53-62,65-82,95-100,154-157H,23-24,29-52,126-128,130-131H2,1-16H3,(H2,129,158)(H,132,196)(H,133,185)(H,134,159)(H,135,179)(H,136,187)(H,137,186)(H,138,189)(H,139,178)(H,140,191)(H,141,188)(H,142,190)(H,143,194)(H,144,195)(H,145,197)(H,146,198)(H,147,182)(H,148,181)(H,149,183)(H,150,180)(H,151,184)(H,152,192)(H,153,193)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)/t59-,60+,61+,62+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,95-,96-,97-,98-,99-,100-/m0/s1 |
InChI Key |
IDTVEBPFSIYFKB-XLENUICUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
109050-14-8 | |
Synonyms |
peptide I (Aplysia) |
Origin of Product |
United States |
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